molecular formula C18H18O6S B2638905 4,4'-Di(glycidyloxy)diphenyl sulfone CAS No. 3878-43-1

4,4'-Di(glycidyloxy)diphenyl sulfone

Cat. No.: B2638905
CAS No.: 3878-43-1
M. Wt: 362.4
InChI Key: RLTACIWKRKVZKZ-UHFFFAOYSA-N
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Description

4,4’-Di(glycidyloxy)diphenyl sulfone is an organic compound with the molecular formula C18H18O6S. It is known for its high thermal stability and excellent mechanical properties, making it a valuable material in various industrial applications. The compound is characterized by the presence of two glycidyloxy groups attached to a diphenyl sulfone core, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Di(glycidyloxy)diphenyl sulfone typically involves the reaction of 4,4’-dihydroxydiphenyl sulfone with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then converted to the final product. The reaction conditions usually involve temperatures ranging from 50°C to 100°C and reaction times of several hours .

Industrial Production Methods: In industrial settings, the production of 4,4’-Di(glycidyloxy)diphenyl sulfone follows similar synthetic routes but on a larger scale. The process involves continuous or batch reactors, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .

Mechanism of Action

The mechanism of action of 4,4’-Di(glycidyloxy)diphenyl sulfone primarily involves the reactivity of its epoxide groups. These groups can undergo nucleophilic attack, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in cross-linking reactions, where the compound forms three-dimensional networks that enhance the mechanical and thermal properties of the resulting materials . The sulfone group also contributes to the compound’s stability and resistance to oxidative degradation .

Comparison with Similar Compounds

Uniqueness: 4,4’-Di(glycidyloxy)diphenyl sulfone is unique due to its combination of epoxide and sulfone functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications. Its high thermal stability and mechanical strength further distinguish it from other similar compounds .

Properties

IUPAC Name

2-[[4-[4-(oxiran-2-ylmethoxy)phenyl]sulfonylphenoxy]methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6S/c19-25(20,17-5-1-13(2-6-17)21-9-15-11-23-15)18-7-3-14(4-8-18)22-10-16-12-24-16/h1-8,15-16H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTACIWKRKVZKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OCC4CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63411-61-0
Details Compound: Oxirane, 2,2′-[sulfonylbis(4,1-phenyleneoxymethylene)]bis-, homopolymer
Record name Oxirane, 2,2′-[sulfonylbis(4,1-phenyleneoxymethylene)]bis-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63411-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID101044337
Record name 2,2'-[Sulfonylbis(4,1-phenyleneoxymethylene)]bis(oxirane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101044337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3878-43-1
Record name 2,2'-[Sulfonylbis(4,1-phenyleneoxymethylene)]bis(oxirane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101044337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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